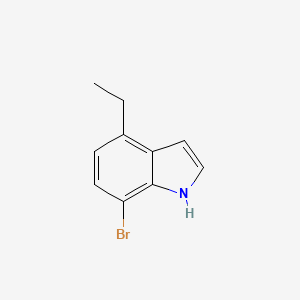

7-bromo-4-ethyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Advanced Organic Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational structure in organic chemistry. researchgate.netsemanticscholar.org This scaffold is a key component in a vast number of naturally occurring and synthetic compounds with significant biological activities. mdpi.comderpharmachemica.com Its prevalence in alkaloids, neurotransmitters like serotonin (B10506), and the amino acid tryptophan underscores its fundamental role in biological systems. irjmets.com

In medicinal chemistry, the indole moiety is considered a "privileged structure" due to its ability to be incorporated into a wide array of pharmacologically active molecules. researchgate.netmdpi.com Indole derivatives are central to the development of therapeutic agents for a multitude of diseases, including cancer, viral infections, and inflammatory conditions. semanticscholar.orgmdpi.com The electron-rich nature of the indole nucleus makes it highly reactive and amenable to various chemical modifications, allowing chemists to fine-tune its properties for specific applications. irjmets.comrsc.org This versatility makes the indole scaffold a cornerstone in drug discovery and the synthesis of advanced materials. researchgate.netsemanticscholar.org

Role of Halogenation and Alkylation in Indole Derivative Research

The functionalization of the indole core through processes like halogenation and alkylation is a critical strategy in synthetic organic chemistry for creating diverse derivatives. irjmets.comnih.gov

Halogenation , the introduction of a halogen atom such as bromine, significantly alters the electronic properties of the indole ring. The bromine atom at the 7-position of 7-bromo-4-ethyl-1H-indole acts as a valuable functional handle. lookchem.com This position allows the compound to participate in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. irjmets.com This reactivity is crucial for constructing more elaborate molecular architectures from the initial indole template.

Alkylation , the addition of an alkyl group like the ethyl group at the 4-position, also plays a key role. lookchem.com Alkyl groups can influence the molecule's physical properties, such as its solubility and spatial configuration. In the context of medicinal chemistry, these modifications can be critical for optimizing how a molecule interacts with biological targets. mdpi.com The strategic placement of both a halogen and an alkyl group on the indole scaffold, as seen in this compound, therefore provides chemists with a powerful and versatile intermediate for synthesizing novel compounds. nih.gov

Scope and Research Trajectories for this compound

This compound is primarily utilized as a valuable building block or intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. lookchem.com The strategic placement of the bromo and ethyl groups opens up numerous possibilities for further chemical modification.

Current and future research involving this compound is likely to focus on its application in:

Medicinal Chemistry: Its structure is a precursor for creating novel compounds to be tested for various biological activities, including anticancer, antiviral, and anti-inflammatory properties. evitachem.com The bromo group allows for coupling with other molecular fragments to build a library of potential drug candidates.

Organic Synthesis: The compound serves as a key reagent in multi-step synthetic pathways. lookchem.com Researchers can exploit the reactivity of the bromo group for metal-catalyzed cross-coupling reactions, while the N-H bond of the indole ring can be functionalized, and the aromatic core can undergo further substitutions. irjmets.commdpi.com

Materials Science: Indole derivatives are being explored for their use in advanced materials. researchgate.netsemanticscholar.org The specific electronic properties imparted by the substituents in this compound could be harnessed in the development of new organic electronic materials.

The compound's utility lies in its pre-functionalized core, offering a reliable starting point for constructing diverse and complex molecular targets.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 161988-90-5 |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol |

| Structure | A bicyclic structure composed of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring, with a bromine atom at position 7 and an ethyl group at position 4. lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

7-bromo-4-ethyl-1H-indole |

InChI |

InChI=1S/C10H10BrN/c1-2-7-3-4-9(11)10-8(7)5-6-12-10/h3-6,12H,2H2,1H3 |

InChI Key |

LLJFPHDTIRWSKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CNC2=C(C=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 7 Bromo 4 Ethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance without disrupting the aromaticity of the benzene (B151609) ring. In the case of 7-bromo-4-ethyl-1H-indole, the directing effects of the existing substituents must be considered. The ethyl group at C4 is a weak activating group and an ortho-, para-director. The bromine atom at C7 is a deactivating group but is also an ortho-, para-director.

Given these electronic factors, electrophilic attack is strongly favored at the C3 position. Should the C3 position be blocked, substitution may occur at other positions, with the C2 position being the next most likely site. Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack reaction, Mannich reaction, nitration, sulfonation, and halogenation.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, typically at the C3 position. For this compound, this reaction would be expected to yield this compound-3-carbaldehyde.

Mannich Reaction: The Mannich reaction is a powerful tool for the aminomethylation of indoles, again favoring the C3 position. Treatment of this compound with formaldehyde (B43269) and a secondary amine would provide the corresponding 3-aminomethyl derivative.

The table below summarizes the expected outcomes of common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich | CH₂O, R₂NH | (7-bromo-4-ethyl-1H-indol-3-yl)methanamine |

| Nitration | HNO₃, H₂SO₄ | 7-bromo-4-ethyl-3-nitro-1H-indole |

| Sulfonation | SO₃, pyridine | This compound-3-sulfonic acid |

| Bromination | NBS, THF | 3,7-dibromo-4-ethyl-1H-indole |

Nucleophilic Substitution Reactions Involving the Bromine Substituent

The bromine atom at the C7 position of the indole ring is susceptible to nucleophilic substitution, although this typically requires harsh reaction conditions or metal catalysis. Direct nucleophilic aromatic substitution (SNA r) is generally difficult on electron-rich aromatic systems like indole unless there are strong electron-withdrawing groups present to activate the ring. In the absence of such activating groups, metal-catalyzed reactions are often employed to facilitate the substitution.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C7 position of this compound.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reaction provides a complementary method to the Buchwald-Hartwig amination for the introduction of various nucleophiles at the C7 position.

The following table outlines representative conditions for nucleophilic substitution reactions on the C7-bromo substituent.

| Reaction | Catalyst/Reagents | Nucleophile | Expected Product |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | R₂NH | 7-(dialkylamino)-4-ethyl-1H-indole |

| Ullmann Condensation | CuI, L-proline, K₂CO₃ | ROH | 4-ethyl-7-(alkoxy)-1H-indole |

| Ullmann Condensation | CuI, DMEDA, K₂CO₃ | RSH | 4-ethyl-7-(alkylthio)-1H-indole |

Metal-Catalyzed Coupling Reactions for Advanced Derivatization

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the C7-bromo substituent of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. This reaction is widely used to form biaryl structures. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate 7-aryl- or 7-heteroaryl-4-ethyl-1H-indoles.

The table below provides typical conditions for the Suzuki-Miyaura cross-coupling of a bromoindole.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of an aryl or vinyl halide with a terminal alkyne. Both reactions are highly valuable for the introduction of unsaturated carbon-carbon bonds.

Heck Reaction: The Heck reaction of this compound with an alkene would lead to the formation of a 7-vinyl- or 7-styrenyl-4-ethyl-1H-indole derivative.

Sonogashira Reaction: The Sonogashira coupling of this compound with a terminal alkyne would yield a 7-alkynyl-4-ethyl-1H-indole.

The following table summarizes representative conditions for these coupling reactions.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura, Heck, and Sonogashira reactions, other transition metal-catalyzed transformations can be employed for the derivatization of this compound. These include, but are not limited to, Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and various carbonylation reactions to introduce carbonyl functionalities. Copper-catalyzed reactions, such as the Ullmann reaction mentioned previously, also play a significant role in the derivatization of bromoindoles.

Functional Group Interconversions and Transformations of the Ethyl Group

The ethyl group at the C4 position of the indole ring provides another site for chemical modification. The benzylic protons of the ethyl group are susceptible to radical halogenation and oxidation.

Benzylic Bromination: The ethyl group can undergo free-radical bromination at the benzylic position using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would yield 7-bromo-4-(1-bromoethyl)-1H-indole, which can then be subjected to further nucleophilic substitution or elimination reactions.

Oxidation: The ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this purpose. Selective oxidation to the ketone can be achieved using milder oxidizing agents.

The table below illustrates potential transformations of the ethyl group.

| Reaction | Reagents | Expected Product |

| Benzylic Bromination | NBS, AIBN, CCl₄ | 7-bromo-4-(1-bromoethyl)-1H-indole |

| Oxidation (mild) | MnO₂ | 1-(7-bromo-1H-indol-4-yl)ethan-1-one |

| Oxidation (strong) | KMnO₄, heat | 7-bromo-1H-indole-4-carboxylic acid |

Ring-Forming Reactions and Cycloadditions Involving the Indole Core

The indole nucleus of this compound can serve as a template for the construction of more complex, polycyclic systems. Ring-forming reactions, particularly those that build upon the existing indole structure, are crucial for synthesizing novel therapeutic agents and natural product analogues.

One notable example of such a transformation is its use in the total synthesis of the marine alkaloid (+)-trans-trikentrin A. scielo.br In this synthesis, the indole core of a protected this compound derivative acts as the foundational structure for the construction of a new carbocyclic ring. The key ring-forming step involves an intramolecular Friedel-Crafts-like acylation. scielo.br

The sequence begins with the N-protection of this compound, followed by a Heck coupling with methyl crotonate. Subsequent reduction of the double bond and enzymatic hydrolysis furnishes a carboxylic acid intermediate. This intermediate is then subjected to a Kowalski homologation to extend the carbon chain, creating the necessary precursor for cyclization. The pivotal ring-closure is achieved through an intramolecular acylation, where the acyl group attacks the electron-rich C-5 position of the indole ring, facilitated by the directing effects of the substituents, to form a new six-membered ring fused to the indole core. scielo.br This reaction elegantly demonstrates the utility of the this compound scaffold in building complex heterocyclic architectures.

Table 1: Multi-step Ring Formation from a this compound Derivative

| Step | Reactant(s) | Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Protection (e.g., Boc, SEM) | N-Protected this compound | Activate and direct subsequent reactions |

| 2 | N-Protected derivative | Methyl crotonate, Pd catalyst (Heck Coupling) | N-Protected Heck adduct (298) | C-C bond formation at the C7 position |

| 3 | Heck adduct (298) | Reduction (e.g., H₂, Pd/C) | Saturated ester | Reduction of alkene double bond |

| 4 | Saturated ester | Lipase (e.g., Amano OS-CII) | Chiral carboxylic acid (299) | Enantioselective hydrolysis |

| 5 | Carboxylic acid (299) | Kowalski homologation reagents | Homologated ester (300) | One-carbon chain extension |

Note: The table is based on the reaction sequence described in the synthesis of (+)-trans-trikentrin A. scielo.br Specific reagents and yields for each step are dependent on the detailed experimental protocol.

Detailed research on other ring-forming reactions, such as cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) specifically involving the this compound core, is not extensively documented in the surveyed scientific literature.

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of the indole nucleus are fundamental transformations that can lead to a variety of valuable products, including oxindoles, indoxyls, and indolines. The electronic characteristics of the substituents on the indole ring typically play a significant role in dictating the outcome of these reactions.

Theoretical and Computational Investigations of 7 Bromo 4 Ethyl 1h Indole

Quantum Chemical Characterization of Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stability of 7-bromo-4-ethyl-1H-indole. These methods map the distribution of electrons within the molecule and determine its energetic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety. The presence of the electron-donating ethyl group at the C4 position would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom at the C7 position is expected to lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. The interplay of these two substituents will determine the precise energy of the HOMO-LUMO gap. Computational studies on other substituted indoles have shown that such substitutions can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Expected Value/Description |

| HOMO Energy | Relatively high, influenced by the ethyl group. |

| LUMO Energy | Relatively low, influenced by the bromine atom. |

| HOMO-LUMO Gap | Moderate, reflecting a balance of substituent effects. |

Note: The values in this table are illustrative and represent expected trends. Specific energy values would require dedicated quantum chemical calculations.

The distribution of electron density within this compound governs its intermolecular interactions and provides insights into its reactive sites. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red typically signifies electron-rich regions (prone to electrophilic attack), while blue indicates electron-deficient regions (prone to nucleophilic attack).

In the case of this compound, the MEP map is anticipated to show a region of high electron density (red) around the nitrogen atom of the indole ring and potentially near the bromine atom due to its lone pairs. The hydrogen atom attached to the nitrogen would exhibit a positive electrostatic potential (blue), making it a potential hydrogen bond donor. The ethyl group would have a largely neutral potential, while the aromatic ring would show a nuanced distribution based on the competing electronic effects of the substituents. Such analyses are crucial in understanding how the molecule interacts with other molecules, including biological targets. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Computational methods, particularly DFT, can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. These simulations can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks corresponding to the N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and the ethyl group (around 2800-3100 cm⁻¹), and C=C stretching vibrations of the indole ring (around 1400-1600 cm⁻¹). The C-Br stretching vibration would appear at a lower frequency. The Raman spectrum would provide complementary information, particularly for the non-polar bonds.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: These are expected frequency ranges and the precise values would be obtained from computational simulations.

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly valuable for confirming the structure of the synthesized compound and for assigning the signals in the experimental NMR spectra. The calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted ¹H NMR spectrum would show distinct signals for the N-H proton, the aromatic protons on the indole ring, and the protons of the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo and ethyl substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts reflecting their local electronic environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its surroundings (e.g., a solvent or a biological receptor). This information is particularly important for understanding the molecule's behavior in a physiological environment. For instance, MD simulations could be used to study the stability of the molecule's binding to a protein target.

Intermolecular Interactions and Solid-State Packing Studies

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, which in turn influences the material's bulk properties. For this compound, a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions is anticipated to govern its crystal packing.

The indole moiety contains an N-H group, which is a classic hydrogen bond donor. In the solid state, it is highly probable that the N-H group of this compound would participate in hydrogen bonding. In the absence of other strong acceptors within the molecule, these N-H groups are likely to form hydrogen bonds with the nitrogen atom of an adjacent molecule, leading to the formation of chains or dimeric structures. For instance, studies on similar compounds like 7-Bromo-1H-indole-2,3-dione have shown that molecules dimerize in the solid state through N—H⋯O hydrogen bonds. researchgate.net While this compound lacks the keto-oxygen of the dione, the fundamental N-H donor capability remains. In a pure crystalline form of this compound, N-H···π interactions or N-H···Br interactions might also be possible, though generally weaker than conventional hydrogen bonds. The presence of an extended hydrogen bond network is a critical feature in the crystal engineering of such compounds.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. researchgate.net By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the key contacts driving the crystal packing. For this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, Br···H/H···Br, and C···H/H···C contacts. nih.govnih.gov

Analysis of related bromo-substituted indole derivatives has provided insights into the relative importance of different interactions. nih.goviucr.orgiucr.org For example, in some structures, H···H interactions account for the largest portion of the crystal packing. nih.gov The presence of the bromine atom would introduce significant Br···H/H···Br contacts, and potentially Br···Br or Br···π interactions. The ethyl group would contribute to van der Waals interactions, reflected in the H···H and C···H contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. A typical plot for a bromo-indole derivative would display distinct spikes corresponding to the prominent contacts. The relative contributions of these contacts can be tabulated as follows, based on observations from analogous structures:

| Interaction Type | Expected Contribution to Hirshfeld Surface |

| H···H | High |

| Br···H/H···Br | Significant |

| C···H/H···C | Moderate |

| N···H/H···N | Moderate |

| C···C (π-π stacking) | Variable, depends on packing |

Energy framework calculations would further complement the Hirshfeld analysis by quantifying the energetic significance of these interactions. These calculations can reveal the topology and strength of the interaction energies between molecules in the crystal, often highlighting the dominant forces, such as π-π stacking or hydrogen bonding, that create the supramolecular architecture. iucr.org For this compound, it is anticipated that dispersion forces would be significant, with electrostatic interactions playing a key role in the hydrogen bonding network.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, several reaction types could be investigated using computational methods.

Given the presence of the indole core, reactions such as electrophilic substitution are common. Computational studies could model the reaction pathways for various electrophiles, determining the regioselectivity and activation energies for substitution at different positions of the indole ring. The directing effects of the bromo and ethyl substituents could be rationalized through these calculations.

Furthermore, modern synthetic methods often employ radical-mediated reactions for the construction of complex molecules. smolecule.com For instance, the synthesis of substituted indoles can involve acyl radical cyclizations. smolecule.com Computational studies could elucidate the elementary steps of such radical reactions involving a this compound precursor, including initiation, propagation, and termination steps. Density Functional Theory (DFT) is a common method for such investigations, providing accurate energetics for the species involved in the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in modern drug discovery and molecular design. Indole derivatives are a well-known scaffold in medicinal chemistry, and this compound could serve as a starting point for the development of new therapeutic agents.

A hypothetical QSAR study on a series of derivatives of this compound would involve the following steps:

Data Set Generation: A series of analogues would be synthesized, varying the substituents at different positions of the indole ring. Their biological activity against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. For example, the model might reveal that increasing the hydrophobicity or modifying the electronic properties at a specific position leads to enhanced activity.

Below is a hypothetical data table illustrating the types of descriptors that might be used in a QSAR study of this compound derivatives.

| Compound | R1-substituent | R2-substituent | Molecular Weight | LogP | Topological Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| 1 | H | H | 224.10 | 3.5 | 15.8 | 10.2 |

| 2 | H | CH3 | 238.13 | 3.9 | 15.8 | 8.5 |

| 3 | F | H | 242.09 | 3.6 | 15.8 | 9.1 |

| 4 | H | OCH3 | 254.13 | 3.4 | 25.0 | 5.3 |

Biological Activity Studies of 7 Bromo 4 Ethyl 1h Indole and Its Analogs Molecular and Cellular Level

Investigation of Molecular Mechanisms of Action

The biological effects of 7-bromo-4-ethyl-1H-indole and its analogs are rooted in their interactions with specific molecular targets, including proteins, enzymes, and receptors, which in turn modulate critical signaling pathways.

Protein-Ligand Interaction Studies and Binding Affinity

The affinity and binding mode of indole (B1671886) derivatives to their protein targets are fundamental to their mechanism of action. Halogenation, particularly bromination, has been shown to enhance the binding affinity of indole compounds to their biological targets. researchgate.net This may be achieved by increasing the compound's ability to penetrate cell membranes or by improving its fit within the receptor's binding pocket. researchgate.net

Molecular docking and crystal structure analyses have provided detailed views of these interactions. For instance, studies on [b]-annulated halogenated indoles as inhibitors of the protein kinase DYRK1A revealed a type-I binding mode. The flat heterocyclic core of the inhibitor sits (B43327) within the adenine-binding pocket of the enzyme, secured by a hydrogen bond between its carbonyl oxygen and the ε-amino group of a key lysine (B10760008) residue (Lys188). nih.gov

While specific binding affinity data (such as Kᵢ or Kd values) for this compound itself are not widely published, research on related structures underscores the importance of the indole scaffold and its substituents in achieving high-affinity binding to various protein targets. For example, some bromo-substituted indole derivatives have demonstrated high, nanomolar-range affinity for several serotonin (B10506) receptor subtypes. researchgate.netresearchgate.net Similarly, indole-2-sulfonamides featuring a bromo or chloro substitution at the C5 position have shown to be beneficial for allosteric modulation of the cannabinoid CB1 receptor. nih.gov

Enzyme Inhibition and Activation Mechanisms

Indole derivatives are known to modulate the activity of various enzymes critical for cellular function and disease progression. Analogs of this compound have been identified as potent inhibitors of several key enzyme classes.

Kinase Inhibition: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a significant target for neurodegenerative diseases like Alzheimer's and Down syndrome. mdpi.com An analog of the target compound, this compound-3-carbonitrile, has been investigated as a DYRK1A inhibitor. evitachem.com The mechanism of DYRK1A inhibition by indole derivatives can be multifaceted, with some compounds targeting the enzyme's folding process through the selective inhibition of autophosphorylation. nih.gov The binding mode of harmine, a related β-carboline indole derivative, involves the formation of two hydrogen bonds with residues Lys188 and Leu241 within the ATP-binding pocket of DYRK1A. ccspublishing.org.cn

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and are major targets for anticancer drugs. semanticscholar.org Certain indole derivatives have been shown to inhibit Topoisomerase II, preventing the enzyme from relaxing supercoiled DNA, which ultimately triggers apoptosis in cancer cells. nih.gov Pyrazolo[1,5-a]indole derivatives have been identified as strong inhibitors of both topoisomerase I and II. researchgate.net

Bacterial Enzyme Inhibition: In the fight against antimicrobial resistance, targeting bacterial-specific enzymes is a key strategy. A series of 6-bromoindole (B116670) derivatives have been explored as potential inhibitors of bacterial cystathionine (B15957) γ-lyase. mdpi.comnih.gov The inhibition of this enzyme can enhance the efficacy of existing antibiotics. mdpi.comnih.gov

Receptor Modulation and Signaling Pathway Analysis

Bromoindole derivatives have been extensively studied as modulators of various cell surface and nuclear receptors, thereby influencing downstream signaling cascades.

Serotonin Receptor Modulation: Serotonin (5-HT) receptors are crucial targets for treating a range of psychiatric disorders. Bromoindoles have shown significant potential in this area. For example, 4-amino-6-bromoindole acts as a potent and selective antagonist of the 5-HT6 receptor. biosynth.com The presence and position of the bromine atom on the indole ring can significantly influence binding affinity and selectivity for different 5-HT receptor subtypes. researchgate.netnih.gov Studies on 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines revealed high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors, suggesting their antidepressant effects are mediated through these interactions. researchgate.netresearchgate.net

Other Receptor and Pathway Modulation: Beyond serotonin receptors, indole derivatives modulate other key signaling pathways. Some analogs allosterically modulate the cannabinoid CB1 receptor. nih.gov In cancer signaling, indole derivatives have been found to inhibit the NFκB/PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. nih.gov Furthermore, certain indole derivatives can trigger apoptosis by activating pro-apoptotic signaling molecules like p38 MAPK and SAP/JNK. nih.gov

In Vitro Biological Evaluation against Cellular Models

The molecular interactions of this compound analogs translate into tangible effects on cellular behavior, which have been extensively evaluated in various in vitro models.

Anticancer Activity via Apoptosis Induction and Cell Cycle Modulation

Analogs of this compound have demonstrated significant anticancer potential against a variety of human cancer cell lines. The primary mechanisms underlying this activity are the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Bromoindole derivatives trigger this process through multiple pathways. Mechanistic studies have shown that they can lead to an elevation of intracellular reactive oxygen species (ROS) and a subsequent decrease in the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway. nih.gov This is often accompanied by the activation of effector caspases, such as caspase-3, -8, and -9, which execute the final stages of cell death. nih.gov For example, 4-bromo-7-methyl-1H-indole-3-carboxylic acid was found to induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Interactive Table: Anticancer Activity of Bromoindole Analogs Below is a summary of the cytotoxic activity of various bromoindole analogs against different human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-bromo-4-fluoro-1H-indole | MCF-7 (Breast) | ~25.72 | |

| 4-bromo-7-methyl-1H-indole-3-carboxylic acid | MCF-7 (Breast) | 15.2 | |

| 4-bromo-7-methyl-1H-indole-3-carboxylic acid | A549 (Lung) | 12.8 | |

| 4-bromo-7-methyl-1H-indole-3-carboxylic acid | HeLa (Cervical) | 10.5 | |

| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone (4-bromo substituted) | U-87 MG (Glioblastoma) | 61.4 | dergipark.org.tr |

| Bis-indole (bromo-substituted on oxindole) | MCF-7 (Breast) | 36.57 | nih.gov |

Antimicrobial Efficacy and Mechanisms against Pathogenic Strains

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Bromoindole derivatives have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi.

Antibacterial and Antifungal Activity: Various analogs have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, 7-bromo-4-fluoro-1H-indole has demonstrated notable efficacy against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) as low as 0.625 µg/mL. It also inhibits the growth of Staphylococcus aureus and Escherichia coli. Other studies have reported potent antibacterial activity for 5-bromoindole-2-carboxamide derivatives against pathogenic Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values ranging from 0.35–1.25 μg/mL. mdpi.com Antifungal activity has also been observed, for example, with 3-bromo-1-ethyl-1H-indole showing efficacy against Aspergillus niger.

Antimicrobial Mechanisms: The antimicrobial action of these compounds often involves the disruption of the microbial cell membrane. Studies on 6-bromoindolglyoxylamide polyamine derivatives have shown that they cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the cell's primary defense barrier leads to leakage of cellular contents and ultimately cell death. Similarly, other bromoindole-polyamine conjugates have been found to perturb the bacterial membrane, which is believed to be a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. mdpi.com

Interactive Table: Antimicrobial Activity of Bromoindole Analogs The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several bromoindole analogs against various pathogenic strains.

| Compound/Analog | Pathogenic Strain | MIC (µg/mL) | Reference |

| 7-bromo-4-fluoro-1H-indole | Mycobacterium tuberculosis H37Rv | 0.625 | |

| 7-bromo-4-fluoro-1H-indole | Staphylococcus aureus | 40-200+ | |

| 7-bromo-4-fluoro-1H-indole | Escherichia coli | 40-200+ | |

| 5-bromoindole-2-carboxamide derivative (7a) | Escherichia coli | 0.35 | mdpi.com |

| 5-bromoindole-2-carboxamide derivative (7b) | Escherichia coli | 0.55 | mdpi.com |

| 5-bromoindole-2-carboxamide derivative (7c) | Pseudomonas aeruginosa | 0.35 | mdpi.com |

| Indole-3-aldehyde hydrazone derivative | Staphylococcus aureus | 6.25-100 | researchgate.net |

| Indole-3-aldehyde hydrazone derivative | Candida albicans | 6.25-100 | researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Scavenging

The indole nucleus is a well-regarded antioxidant motif, largely due to its nitrogen-containing heterocyclic structure which can donate a hydrogen or electron to neutralize reactive oxygen species (ROS). nih.gov The antioxidant capacity of an indole derivative is heavily influenced by the type and placement of its substituents. nrfhh.com

A summary of potential antioxidant activities, contextualized with known data from analogs, is presented below.

Table 1: Representative Antioxidant Activity of Indole Derivatives

| Compound/Class | Assay Type | Finding | Citation |

| N-substituted indole-2-carboxylic acid esters | Hydroxyl radical scavenging | Nine of 16 compounds tested showed hydroxyl radical scavenging activity (ranging from 8-93%). | nih.gov |

| Indole-2 and 3-carboxamides | Superoxide (B77818) radical scavenging | At a concentration of 1 mmol/L, a 13-70% decrease in chemiluminescence from superoxide radicals was observed. | nih.gov |

| 6-Bromo-5-hydroxyindole | Peroxide value (POV) method | Exhibited potent antioxidative activity, comparable to Butylated hydroxytoluene (BHT). | nih.govacs.org |

| 5,6-Dibromo-l-hypaphorine | Oxygen Radical Absorbance Capacity (ORAC) | Showed significant antioxidant activity with an ORAC value of 0.22. | nih.gov |

| This compound | Various | Predicted to have antioxidant activity, influenced by the electronic effects of its bromo and ethyl substituents. |

Anti-inflammatory Pathways and Cytokine Modulation

The indole scaffold is a key component of many compounds known for their anti-inflammatory properties. These agents often work by modulating inflammatory pathways and cytokine production. chemrxiv.orgchemrxiv.org For example, indole derivatives can inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which is a master regulator of inflammation. ashpublications.orgkarger.com

Inhibition of the NF-κB pathway by indole compounds can lead to a reduction in the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ashpublications.orgkarger.comnih.gov For example, Indole-3-carbinol has been shown to block NF-κB activation induced by various stimuli. ashpublications.org Similarly, the derivative 3-(2-bromoethyl)-indole was found to inhibit both basal and induced NF-κB activation. researchgate.netspandidos-publications.com

While direct studies on this compound are not available, its structure suggests it could possess anti-inflammatory capabilities. The well-known anti-inflammatory drug indomethacin (B1671933) is an indole derivative, highlighting the scaffold's potential. chemrxiv.orgnih.gov The specific effects of the 7-bromo and 4-ethyl groups would need to be determined experimentally.

A table summarizing the established anti-inflammatory effects of related indole compounds is provided below.

Table 2: Anti-inflammatory Profile of Selected Indole Derivatives

| Compound | Target/Pathway | Observed Effect | Citation |

| Indole-3-carbinol | NF-κB Pathway | Suppresses TNF-induced NF-κB activation and p65 phosphorylation. | ashpublications.org |

| Diindolylmethane (DIM) | NF-κB Pathway | Inhibits the nuclear translocation of NF-κB, reducing TNF-α and IL-6 production. | karger.com |

| 3-(2-Bromoethyl)-indole | NF-κB Pathway | Inhibited basal and TNFα-induced NF-κB activation at submicromolar concentrations. | spandidos-publications.com |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Cytokine Production | Significantly reduced levels of pro-inflammatory cytokines IL-6, TNF-α, IL-17, and IFN-γ. | nih.gov |

| This compound | Inflammatory Pathways | Predicted to have potential modulatory effects on pathways like NF-κB and cytokine signaling. |

Structure-Activity Relationship (SAR) Analysis for Biological Profiles

The biological activity of indole derivatives is profoundly dictated by the nature and position of the substituents on the indole ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore essential for designing potent and selective compounds.

For antioxidant activity , the presence of an N-H proton is often considered beneficial. nih.gov The electronic properties of substituents are critical; electron-donating groups like alkyls (e.g., the 4-ethyl group) are generally thought to enhance activity, while electron-withdrawing groups like halogens (e.g., the 7-bromo group) can have more complex effects. nrfhh.comsci-hub.se The position of these groups is also a key factor; for instance, halogen substitution has been found to be favorable for activity in some series of indole derivatives. nrfhh.comsci-hub.se

For anti-inflammatory activity , SAR studies have identified several important features. Lipophilicity is a significant factor, and functional groups that increase it often enhance anti-inflammatory effects. researchgate.net The nature and position of substituents can determine the mechanism of action. For example, in a series of 2,3-diaryl indoles acting as COX-2 inhibitors, a 4-OCH₃ group was found to be beneficial for activity, whereas chloro substituents had a negative effect. tandfonline.com In other series, halogen substitutions at specific positions on the indole ring were found to be favorable for cytotoxic and antimicrobial activities. nih.govsci-hub.se The specific combination of a 7-bromo and a 4-ethyl group on the indole scaffold of this compound presents a unique profile whose precise impact on activity requires empirical investigation.

Indole-Based Drug Discovery Scaffold Exploration

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netijpsr.comresearchgate.net This designation stems from its structural motif being present in a vast number of natural products and synthetic drugs, and its ability to serve as a versatile template for interacting with a multitude of biological targets. researchgate.netijpsr.commdpi.com

The structure of this compound is an excellent starting point for drug discovery. The bromine atom, particularly at the C7 position, is a highly valuable handle for chemical modification. uni-rostock.deresearchgate.net It can be readily functionalized using a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the systematic introduction of diverse chemical groups to explore the chemical space around the core scaffold. uni-rostock.deresearchgate.netacs.org Such late-stage functionalization is a powerful strategy in modern drug discovery to rapidly generate novel analogs. anu.edu.au

Furthermore, the indole nitrogen and other positions on the ring can also be modified, providing multiple avenues for derivatization. rsc.orgrsc.orgchemrxiv.org The ethyl group at C4 provides steric bulk and influences the electronic properties, contributing to the unique character of this scaffold. Given the wide range of biological activities associated with substituted indoles—including anticancer, antiviral, and anti-inflammatory effects—the this compound scaffold represents a promising and versatile platform for the development of new therapeutic agents. chemrxiv.orgresearchgate.netmdpi.com

Applications of 7 Bromo 4 Ethyl 1h Indole in Materials Science and Advanced Technologies

Development of Organic Electronic Materials

The unique electronic characteristics of the indole (B1671886) ring system make it a promising candidate for the development of novel organic electronic materials. The introduction of a bromine atom, such as in 7-bromo-4-ethyl-1H-indole, provides a reactive site for further molecular engineering through cross-coupling reactions, allowing for the synthesis of complex conjugated systems essential for electronic devices.

Organic Semiconductors and Transistors

Currently, there is limited direct research focused on this compound for specific use in organic semiconductors and transistors. However, the broader class of bromo-indole derivatives is being explored for these applications. For instance, related compounds like 7-Bromo-1H-indole-2-carboxylic acid ethyl ester are investigated for the creation of new materials, including organic semiconductors, due to their unique electronic properties. chemimpex.com The bromo- and ethyl- substituents on the this compound scaffold could theoretically be used to tune the material's charge transport properties and solid-state packing, which are critical parameters for semiconductor performance.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Specific studies detailing the integration of this compound into OLEDs or other optoelectronic devices have not been prominently reported. The general class of indole derivatives is considered valuable for optoelectronic applications, but the specific contributions of the 7-bromo-4-ethyl substitution pattern remain a subject for future investigation.

Photovoltaic Cell Components

There is no specific research available that details the use of this compound as a component in photovoltaic cells. The development of organic solar cells often relies on donor-acceptor architectures, and while the indole nucleus can be functionalized to act as a potent electron donor, the specific utility of this compound in such systems is not yet established.

Role as a Precursor in Polymer and Supramolecular Chemistry

The functional groups present in this compound make it a potentially valuable monomer or building block in both polymer and supramolecular chemistry. The bromine atom can participate in various polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The N-H group of the indole ring offers a site for hydrogen bonding, which is a key interaction in the formation of self-assembling supramolecular structures. However, specific research demonstrating these applications for this compound is not currently available in the public domain.

Synthesis of Advanced Dyes and Pigments

The indole scaffold is a core component of many synthetic dyes. Bromo-indole derivatives serve as key intermediates in the synthesis of dyestuffs. sigmaaldrich.com The stability and reactivity of related compounds, such as 7-Bromo-1H-indole-2-carboxylic acid ethyl ester, make them suitable for use in the production of novel dyes and pigments. chemimpex.com The chromophoric properties of molecules derived from this compound could be tailored by extending the conjugation through reactions at the bromine site, although specific examples are not yet documented.

Design of Novel Sensors and Probes

While the indole moiety is a well-known fluorophore used in the design of chemical sensors, there is no specific research detailing the application of this compound in the design of novel sensors and probes for materials science applications.

Research Summary Table

The following table summarizes the current state of research regarding the application of this compound in the specified fields of materials science.

| Application Area | Subsection | Research Status for this compound |

| Organic Electronic Materials | Organic Semiconductors & Transistors | No specific data available; related bromo-indoles show potential. chemimpex.com |

| OLEDs & Optoelectronic Devices | No specific data available. | |

| Photovoltaic Cell Components | No specific data available. | |

| Polymer & Supramolecular Chemistry | Precursor Role | No specific data available. |

| Advanced Dyes & Pigments | Synthesis Intermediate | No specific data available; related bromo-indoles used for dyestuffs. chemimpex.comsigmaaldrich.com |

| Novel Sensors & Probes | Design and Synthesis | No specific data available. |

Advanced Analytical Characterization in 7 Bromo 4 Ethyl 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 7-bromo-4-ethyl-1H-indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the substituents on the indole (B1671886) core.

In the ¹H NMR spectrum of a related compound, 7-bromo-3-methyl-1H-indole, the indole N-H proton typically appears as a broad singlet at around 8.06 ppm. rsc.org The aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the bromine and ethyl groups. For instance, the proton at the C5 position of a 7-bromo-substituted indole appears as a triplet at approximately 7.23 ppm, while the proton at C6 shows as a doublet of doublets. mdpi.com The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2) group and a triplet for the methyl (-CH3) group, with their exact shifts depending on the specific electronic environment. orgsyn.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the indole ring and the ethyl substituent resonate at distinct chemical shifts. For example, in 7-bromo-3-methyl-1H-indole, the carbon atoms of the indole ring appear in the range of approximately 104 to 135 ppm. rsc.org The presence and position of the bromine atom significantly influence the chemical shifts of the adjacent carbon atoms.

Interactive Data Table: Representative ¹H NMR Data for a Substituted Indole

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~8.0 | br s | - |

| H-2 | ~7.2 | m | - |

| H-5 | ~7.0 | t | 7.9 |

| H-6 | ~7.4 | d | 7.6 |

| -CH₂ (ethyl) | ~2.8 | q | 7.5 |

| -CH₃ (ethyl) | ~1.3 | t | 7.5 |

Note: This table represents typical chemical shifts and may vary slightly based on the solvent and specific substitution pattern.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for indoles. rsc.orgbeilstein-journals.org Under EI conditions, the molecule can undergo fragmentation, providing structural information. The fragmentation pattern of this compound would likely involve the loss of the ethyl group and potentially the bromine atom, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Chromatographic Techniques for Purity, Isolation, and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound, for its isolation from reaction mixtures, and for monitoring the progress of its synthesis. mdpi.comevitachem.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor reactions and check the purity of fractions. mdpi.comevitachem.com For this compound, a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be used to separate the compound from starting materials and byproducts on a silica (B1680970) gel plate. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. mdpi.com A reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often employed for the analysis of indole derivatives. mdpi.com HPLC can provide accurate information on the percentage purity of the compound. mdpi.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile indole derivatives. rsc.org It separates compounds based on their boiling points and interactions with the stationary phase.

These chromatographic techniques are crucial for ensuring that the synthesized this compound is of high purity for subsequent research applications. evitachem.com

Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, CD) for Electronic and Chiroptical Properties

Advanced spectroscopic techniques are employed to investigate the electronic and chiroptical properties of this compound.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. rsc.org The position and intensity of these bands are influenced by the substituents on the indole ring. Halogen substitution can cause a shift in the absorption maxima.

Fluorescence Spectroscopy: Many indole derivatives are fluorescent, and their emission properties can be studied using fluorescence spectroscopy. rsc.orgresearchgate.net The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. researchgate.net While some bromo-substituted indoles are known to fluoresce, the heavy atom effect of bromine can sometimes lead to quenching of fluorescence. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. If this compound were to be resolved into its enantiomers or if it were part of a larger chiral structure, CD spectroscopy could be used to investigate its chiroptical properties.

These spectroscopic methods provide valuable insights into the electronic structure and potential photophysical applications of this compound. rsc.org

Environmental Fate and Degradation Pathways of 7 Bromo 4 Ethyl 1h Indole

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The indole (B1671886) ring system is known to be susceptible to photolytic degradation. The presence of a bromine atom at the 7-position and an ethyl group at the 4-position of the indole ring in 7-bromo-4-ethyl-1H-indole will influence its photolytic behavior. In aquatic environments, direct photolysis is expected to be a significant degradation pathway. Ultraviolet (UV) radiation from sunlight can induce the cleavage of the carbon-bromine bond, a process well-documented for various brominated aromatic compounds. This homolytic cleavage would generate an indolyl radical and a bromine radical, which can then participate in a cascade of secondary reactions with water and dissolved organic matter.

Furthermore, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplets, is also a plausible degradation route. Hydroxyl radicals, in particular, are highly reactive and can attack the electron-rich indole ring, leading to hydroxylation and subsequent ring-opening products.

In the atmosphere, gas-phase reactions with photochemically generated hydroxyl radicals are expected to be the primary removal process for volatile indole derivatives. The rate of this reaction would be a key determinant of the atmospheric lifetime of this compound. The bromine substituent may also influence the formation of secondary organic aerosols.

To illustrate the type of data relevant to photolytic degradation, a hypothetical table of expected photoproducts is provided below.

Hypothetical Photolytic Degradation Products of this compound

| Potential Photoproduct | Formation Pathway | Environmental Compartment |

| 4-ethyl-1H-indole | Homolytic cleavage of C-Br bond | Aquatic, Atmospheric |

| 7-hydroxy-4-ethyl-1H-indole | Reaction with hydroxyl radicals | Aquatic, Atmospheric |

| Various hydroxylated and ring-opened products | Reaction with hydroxyl radicals and other reactive oxygen species | Aquatic, Atmospheric |

Biotransformation and Biodegradation Studies

While no specific biodegradation studies for this compound have been identified, the biotransformation of indole and its derivatives has been documented in various microorganisms. Bacteria, in particular, have been shown to degrade indole through pathways involving hydroxylation and subsequent ring cleavage. The presence of a bromine atom can significantly affect the rate and pathway of biodegradation. In some cases, halogenation can render a molecule more recalcitrant to microbial degradation.

However, some microbial consortia have demonstrated the ability to dehalogenate brominated aromatic compounds as an initial step in their metabolic pathway. It is plausible that certain microbial strains could utilize this compound as a carbon and nitrogen source, although likely at a slower rate than the non-halogenated parent compound, 4-ethyl-1H-indole. The initial steps of biotransformation would likely involve monooxygenase or dioxygenase enzymes to hydroxylate the indole ring, followed by ring cleavage. The ethyl group at the 4-position may also be subject to microbial oxidation.

The persistence of halogenated indoles in the environment is a concern, as some studies on compounds like 7-bromoindole (B1273607) have highlighted their role in affecting bacterial processes. nih.gov

Illustrative Table of Potential Microbial Biotransformation Reactions

| Reaction Type | Enzyme Class (Hypothetical) | Potential Product(s) |

| Dehalogenation | Dehalogenase | 4-ethyl-1H-indole |

| Hydroxylation | Monooxygenase, Dioxygenase | Hydroxylated derivatives of this compound |

| Ring Cleavage | Dioxygenase | Aliphatic bromo-substituted carboxylic acids |

| Side-chain Oxidation | Oxidase | 7-bromo-4-(1-hydroxyethyl)-1H-indole |

Environmental Distribution and Persistence Modeling

The environmental distribution of this compound between air, water, soil, and sediment can be predicted using fugacity-based environmental fate models. Key physicochemical properties required for such models include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). The presence of the bromine atom and the ethyl group will influence these properties. The bromine atom increases the molecular weight and is expected to decrease vapor pressure, while the ethyl group increases hydrophobicity.

A higher Kow value, anticipated due to the ethyl and bromo substituents, would suggest a tendency for the compound to partition into organic matter in soil and sediment, as well as to bioaccumulate in organisms. Its persistence in these compartments would then depend on the rates of biotic and abiotic degradation.

The persistence of a chemical in the environment is often characterized by its degradation half-life in different environmental media. While specific data for this compound is unavailable, related halogenated aromatic compounds can exhibit long half-lives in soil and sediment due to reduced bioavailability and microbial activity in these matrices.

Hypothetical Physicochemical Properties and Predicted Environmental Partitioning

| Property | Predicted Value/Trend | Implication for Environmental Distribution |

| Molecular Weight | 238.11 g/mol | Influences diffusion and transport |

| Log Kow (Octanol-Water Partition Coefficient) | Moderately high | Tendency to adsorb to soil/sediment and bioaccumulate |

| Water Solubility | Low | Limited mobility in aqueous systems |

| Vapor Pressure | Low | Primarily non-volatile, limited atmospheric presence |

Q & A

Q. What are the common synthetic routes for preparing 7-bromo-4-ethyl-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous indole derivatives. For example, 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was synthesized using CuI catalysis in PEG-400:DMF solvent, yielding 25% after 12 hours . Alternative methods include NaOH-mediated cyclization of precursors (e.g., 4-bromo-1H-indole synthesis achieved 75% yield via NaOH treatment of intermediates) . Key factors affecting yield:

-

Catalyst choice (CuI vs. Pd-based catalysts).

-

Solvent polarity (polar aprotic solvents like DMF enhance reactivity).

-

Reaction time (longer durations may improve conversion but risk side reactions).

Table 1: Comparative Synthesis Methods

Method Conditions Yield Reference CuAAC CuI, PEG-400:DMF, 12 h 25% NaOH-mediated cyclization NaOH, hexane/EtOAc purification 75%* *Reported for 4-bromo-1H-indole; analogous conditions may apply.

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential. For example, in a related compound (5-bromo-3-substituted indole):

- 1H NMR (CDCl₃): Peaks at δ 7.23 (m, 3H), 4.62 (t, J = 7.2 Hz) for ethyl-triazole protons .

- 13C NMR : Signals for brominated indole carbons (e.g., δ 146.0, 135.5) and alkyl chains (δ 26.3) .

- HRMS : Molecular ion [M+H]+ at 385.0461 confirms molecular weight .

- X-ray crystallography (if crystalline) via SHELXL refinement ensures structural accuracy .

Advanced Research Questions

Q. How can data contradictions between NMR and X-ray crystallography be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic conformations (NMR time-averaged signals) vs. static crystal structures. To resolve:

Refinement with SHELXL : Use anisotropic displacement parameters and Hirshfeld atom refinement to validate X-ray data .

Variable-temperature NMR : Identify flexible moieties (e.g., ethyl groups) causing signal splitting .

DFT calculations : Compare theoretical NMR chemical shifts with experimental data .

Example : In a related indole derivative, coupling constants (J = 7.2 Hz in 1H NMR) aligned with crystallographic bond distances after SHELXL refinement .

Q. What strategies optimize reaction conditions for higher yields in indole functionalization?

- Methodological Answer :

-

Solvent screening : PEG-400:DMF enhances CuAAC efficiency by stabilizing intermediates .

-

Catalyst loading : Lower CuI concentrations (5 mol%) reduce side reactions while maintaining activity .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h in analogous reactions) .

Table 2: Optimization Parameters

Parameter Optimal Range Impact on Yield Catalyst (CuI) 5–10 mol% Maximizes conversion Temperature 80–100°C Accelerates kinetics Solvent PEG-400:DMF (1:1) Enhances solubility

Q. How do SHELX tools enhance the refinement of this compound crystal structures?

- Methodological Answer : SHELXL (v.2015+) offers advanced features for small-molecule crystallography:

-

Twin refinement : Resolves overlapping reflections in twinned crystals .

-

Hydrogen placement : Automated positioning using riding models or neutron data .

-

Disorder modeling : Splits disordered atoms (e.g., ethyl groups) into multiple sites .

Case Study : A brominated indole derivative (CCDC-2191474) was refined using SHELXL, achieving R-factor = 0.024 via iterative least-squares cycles .

Q. What green chemistry principles apply to the synthesis of brominated indoles?

- Methodological Answer :

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .

- Catalyst recycling : Recover CuI via filtration or aqueous extraction .

- Atom economy : Use stoichiometric bromine sources (e.g., NBS) over excess reagents .

Key Takeaways

- Synthesis : Prioritize CuAAC or cyclization routes with solvent optimization.

- Characterization : Combine NMR, HRMS, and SHELXL-refined crystallography.

- Advanced Analysis : Address data contradictions via multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.